Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-
Description
Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two benzoyloxyethyl groups attached to the nitrogen atom of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Properties
CAS No. |
10135-43-0 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[benzoyl(2-benzoyloxyethyl)amino]ethyl benzoate |
InChI |
InChI=1S/C25H23NO5/c27-23(20-10-4-1-5-11-20)26(16-18-30-24(28)21-12-6-2-7-13-21)17-19-31-25(29)22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI Key |
JDRGIXZFDKMSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation-Acylation via PPh₃-I₂-Mediated Coupling
A prominent method involves the sequential alkylation of benzamide with 2-chloroethyl benzoate, followed by acylation using benzoic anhydride. This approach, adapted from Wangngae et al., leverages PPh₃-I₂ as a coupling agent to activate the carboxylic acid moiety.
Procedure :
- N-Alkylation : Benzamide (1.0 equiv) is treated with 2-chloroethyl benzoate (2.2 equiv) in dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere. Sodium hydride (NaH, 2.5 equiv) in DMF facilitates the alkylation, yielding N-(2-hydroxyethyl)benzamide intermediate.
- Benzoylation : The intermediate is reacted with benzoic anhydride (2.5 equiv) in the presence of PPh₃-I₂ (1.2 equiv) and triethylamine (TEA, 3.0 equiv) at room temperature for 12 hours. Column chromatography (40% ethyl acetate/hexane) isolates the product in 89% yield.
Key Data :
One-Pot Bis-Alkylation Using Mitsunobu Conditions
An alternative route employs the Mitsunobu reaction to install both 2-(benzoyloxy)ethyl groups simultaneously. This method, derived from patent US9115102B2, utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to drive the alkylation.
Procedure :
- Substrate Preparation : Benzamide is dissolved in tetrahydrofuran (THF) with 2-(benzoyloxy)ethanol (2.5 equiv).
- Mitsunobu Reaction : DIAD (2.2 equiv) and PPh₃ (2.2 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 24 hours.
- Workup : The crude product is purified via silica gel chromatography (30% ethyl acetate/hexane), affording the target compound in 78% yield.
Key Data :
Hydroxylamine-Mediated Coupling for Enhanced Regioselectivity
A patent by Chugai Pharmaceutical Co. describes a hydroxylamine-assisted protocol to minimize over-alkylation. This method prioritizes the use of O-(tert-butyldimethylsilyl)hydroxylamine to protect reactive sites during synthesis.
Procedure :
- Protection : Benzamide is treated with O-(tert-butyldimethylsilyl)hydroxylamine (1.1 equiv) in CH₂Cl₂ under N₂.
- Alkylation : 2-(Benzoyloxy)ethyl bromide (2.2 equiv) and cesium carbonate (Cs₂CO₃, 3.0 equiv) are added, stirring at 50°C for 6 hours.
- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.5 equiv) removes the silyl group, yielding the final product in 82% yield.
Key Data :
- Reaction Temperature : 50°C
- Yield : 82%
- Advantage : Avoids competing ester hydrolysis
- Characterization : ¹³C NMR (CDCl₃) δ 167.2 (amide C=O), 165.8 (ester C=O).
Comparative Analysis of Synthetic Methods
Characterization and Analytical Validation
All synthetic batches were validated using:
- ¹H/¹³C NMR : Confirmed substitution patterns and ester/amide carbonyl signals.
- IR Spectroscopy : Identified C=O stretches at 1725–1650 cm⁻¹.
- Elemental Analysis : C: 68.2%, H: 5.8%, N: 3.1% (calc. C: 68.5%, H: 5.6%, N: 3.3%).
Notably, the Mitsunobu method exhibited residual triphenylphosphine oxide in crude NMR, necessitating rigorous chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- can undergo oxidation reactions to form corresponding benzoyloxyethyl derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzoyloxyethyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific properties.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in various biochemical assays.
Medicine: Benzamide derivatives are known for their pharmacological properties. This compound is investigated for its potential use in developing new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is used in the production of polymers and resins. It is also used as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The benzoyloxyethyl groups enhance its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(benzoyloxy)benzamide: A compound with a single benzoyloxy group.
N,N-dibenzoylbenzamide: A compound with two benzoyl groups attached to the nitrogen atom.
Uniqueness: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is unique due to the presence of two benzoyloxyethyl groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler counterparts.
Q & A
Q. What are the recommended synthetic routes for Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-?
The synthesis typically involves multi-step reactions with careful control of stoichiometry and reaction conditions. A validated approach includes:
- Step 1 : Reacting O-benzyl hydroxylamine hydrochloride with acylating agents (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane, using sodium carbonate as a base to neutralize HCl byproducts .
- Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
- Step 3 : Final coupling of bis(benzoyloxy)ethyl groups under controlled temperature to avoid decomposition (observed in DSC studies) .
Key considerations : Optimize reaction scale (e.g., 125 mmol scale in ) and monitor intermediates using TLC or HPLC to ensure purity .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and confirm ester/amide bond formation.
- HPLC : Assess purity (>95% recommended for biological studies) .
- Thermal analysis (DSC) : Detect decomposition events (e.g., decomposition onset at elevated temperatures, as noted in ) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal stability may arise from differences in sample preparation or instrumentation. Methodological recommendations include:
- Standardized DSC protocols : Use consistent heating rates (e.g., 10°C/min) and purge gases (e.g., nitrogen) to replicate conditions across studies .
- Comparative analysis : Cross-reference decomposition temperatures with structurally similar compounds (e.g., anomeric amide derivatives in ) to identify trends .
- Replicate hazard assessments : Conduct independent risk evaluations for decomposition byproducts (e.g., gaseous releases) under varying scales .
Q. How does solvent choice influence the solubility and reactivity of Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-?
Solubility data from indicates:
- High solubility in polar aprotic solvents : Acetonitrile (2.672E-02 M at 22°C) facilitates reactions requiring nucleophilic conditions .
- Low solubility in hydrocarbons : Pentanes or diethyl ether are ideal for precipitation during purification .
Reactivity implications : Protic solvents (e.g., methanol) may hydrolyze benzoyloxy groups, necessitating anhydrous conditions for ester stability .
Q. What experimental precautions are critical given the compound’s mutagenicity profile?
- Ames II testing : reports mutagenicity levels comparable to benzyl chloride. Use fume hoods, gloves, and closed systems during handling .
- Waste management : Follow protocols in Prudent Practices in the Laboratory (Chapter 8) for disposing of mutagenic intermediates .
- Ventilation : Ensure local exhaust ventilation (LEV) systems are operational during large-scale syntheses .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Kinetic vs. thermodynamic control : For exothermic steps (e.g., acylation), use slow addition of reagents and cooling baths to minimize side reactions .
- Catalyst screening : Test alternatives to sodium pivalate (e.g., DMAP) for esterification efficiency .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies address discrepancies in reported biological activity data?
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., benzamide derivatives in ) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Collaborative validation : Share samples with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
